Diethyl-1,2,4-triazin-3-amine

Overview

Description

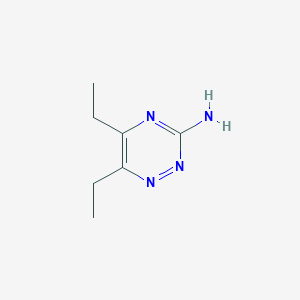

Diethyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C7H12N4 and a molecular weight of 152.2 g/mol . It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-1,2,4-triazin-3-amine can be achieved through various methods. One common approach involves the reaction of diethylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in the presence of a base such as sodium carbonate and a solvent like dioxane . Another method involves the use of triethyl orthoformate and amines in a one-pot reaction, which offers advantages such as higher yields and minimal waste generation .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution and cyclization reactions, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Diethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one of the nitrogen atoms in the triazine ring.

Electrophilic Addition: It can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms in the ring.

Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alkoxides, with reaction conditions typically involving a base and a polar solvent.

Electrophilic Addition: Reagents such as halogens or acids are used, often under acidic or neutral conditions.

Cyclization: Catalysts like Lewis acids or bases are employed, with reactions carried out under controlled temperatures.

Major Products Formed:

Nucleophilic Substitution: Products include substituted triazines with various functional groups.

Electrophilic Addition: Products are typically halogenated or alkylated triazines.

Cyclization: Products include fused heterocyclic compounds with enhanced stability and biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Diethyl-1,2,4-triazin-3-amine derivatives have shown promising anticancer properties. Research indicates that compounds based on the 1,2,4-triazine scaffold can selectively inhibit pyruvate dehydrogenase kinase (PDK), a target in cancer therapy. A study demonstrated that specific derivatives exhibited significant cytotoxicity against pancreatic ductal adenocarcinoma cells (PDAC), particularly those with KRAS mutations. The most effective compounds had IC50 values ranging from 4.9 to 8.0 μM against these cancer cells, outperforming traditional chemotherapeutics like cisplatin and gemcitabine in terms of efficacy and tolerability .

Mechanism of Action

The mechanism by which these triazine derivatives exert their anticancer effects involves the modulation of metabolic pathways within cancer cells. The compounds were found to increase cellular oxygen consumption and decrease lactate production, indicating a shift towards oxidative metabolism which is often disrupted in cancerous cells . This metabolic reprogramming is crucial as it can lead to reduced tumor growth and improved patient outcomes.

Materials Science

Ligand Formation

this compound functions as a multidentate ligand in coordination chemistry. It forms stable complexes with various transition metals, which can be utilized in catalysis and material synthesis. The formation of these poly-nuclear complexes has been documented, showcasing the compound's ability to stabilize metal ions through hydrogen bonding and coordination .

Applications in Supramolecular Chemistry

The compound's ability to form hydrogen bonds allows it to participate in supramolecular assemblies. These assemblies can be engineered for specific applications such as drug delivery systems or sensors due to their tunable properties . The versatility of this compound makes it a valuable building block in the development of novel materials.

Agricultural Chemistry

Insecticidal Properties

Research has indicated that this compound derivatives possess insecticidal activity. Studies have shown that modifications to the triazine structure can enhance the efficacy of these compounds against various pests. For example, certain derivatives demonstrated significant insecticidal effects comparable to established pesticides . This potential application could lead to the development of safer and more effective agricultural chemicals.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (μM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Derivative 5i | 4.9 | KRAS mutant PSN-1 | PDK inhibition |

| Derivative 5k | 5.8 | KRAS mutant PSN-1 | Increased OCR |

| Derivative 6l | 8.0 | KRAS mutant PSN-1 | Decreased lactate production |

Table 2: Insecticidal Activity of Triazine Derivatives

Mechanism of Action

The mechanism of action of Diethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Diethyl-1,2,4-triazin-3-amine can be compared with other triazine derivatives:

Biological Activity

Diethyl-1,2,4-triazin-3-amine, a derivative of the triazine class of compounds, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential applications in various fields such as medicine and agriculture.

Target of Action

this compound primarily interacts with various biomolecules through multiple mechanisms. It is known to undergo organic transformations such as electrophilic addition and nucleophilic displacement, which are crucial for its biological activity.

Mode of Action

The compound exerts its effects by influencing cellular functions. This includes modulation of cell signaling pathways, gene expression, and cellular metabolism. Triazine derivatives like this one can bind to enzymes or other biomolecules, leading to inhibition or activation of specific pathways.

Biochemical Pathways

Cellular Effects

Research indicates that triazine derivatives can significantly impact cellular processes. For example, they have been shown to induce apoptosis in cancer cells at low micromolar concentrations . The ability to alter metabolic fluxes in cancer cells suggests a potential role in cancer therapeutics.

Metabolic Pathways

this compound may interact with various metabolic pathways. It is involved in inhibiting pyruvate dehydrogenase kinases (PDKs), which are critical in cancer metabolism. Inhibitors derived from this compound have demonstrated the ability to suppress PDK activity effectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A library of 3-amino-1,2,4-triazine compounds has been synthesized and evaluated for their inhibitory effects on PDKs:

| Compound | IC50 (µM) | Target Enzyme | Cancer Cell Line |

|---|---|---|---|

| 5i | 0.01 | PDK1 | PSN-1 |

| 5k | 0.05 | PDK1 | PSN-1 |

| 5l | 0.08 | PDK1 | PSN-1 |

| 5w | 0.09 | PDK4 | BxPC-3 |

These compounds exhibited significant activity against pancreatic ductal adenocarcinoma (PDAC), showing lower IC50 values compared to established drugs like dichloroacetic acid (DCA) .

Mechanistic Insights

The mechanism by which these compounds induce cancer cell death involves alterations in glycolytic and oxidative metabolism. For instance:

- Increased Oxygen Consumption Rate (OCR) : Compounds such as 5i and 5k significantly enhanced OCR in PSN-1 cells.

- Decreased Lactate Production : These compounds also reduced lactate levels, indicating a shift towards oxidative metabolism .

Medicinal Chemistry

This compound shows promise as an anticancer agent due to its ability to inhibit key metabolic pathways involved in tumor growth. Its derivatives are being explored for their potential to overcome limitations associated with current therapies .

Industrial Use

Beyond medicinal applications, this compound is also utilized in the production of dyes and agrochemicals due to its chemical stability and reactivity. Its broad spectrum of biological activities includes antimicrobial and antiviral properties, making it a candidate for developing new drugs in various therapeutic areas .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl-1,2,4-triazin-3-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound can be synthesized via adaptations of methods used for analogous triazines. For example, solvent-free reactions between nitriles and guanidine derivatives (e.g., aminoguanidine bicarbonate) have achieved yields up to 90% in related compounds . One-pot synthesis strategies, such as cotrimerization of nitriles with guanidine or N-acetylguanidine, are also viable . Optimization involves adjusting temperature (typically 80–120°C), reaction time (6–24 hours), and stoichiometric ratios. Catalysts like Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer : Structural characterization combines NMR (¹H/¹³C for substituent analysis), mass spectrometry (ESI-MS for molecular weight confirmation), and X-ray crystallography . For crystallographic analysis, SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles . Single-crystal X-ray diffraction requires well-diffracting crystals grown via slow evaporation in solvents like ethanol or DMSO. Validation tools (e.g., PLATON) check for twinning or disorder, common in triazine derivatives due to planar rigidity .

Advanced Research Questions

Q. What methodologies are employed to analyze the adenosine receptor antagonistic activity of this compound derivatives?

- Methodological Answer : Adenosine receptor (AR) antagonism is assessed via radioligand binding assays (e.g., competition with [³H]-ZM241385 for A₂AR) and functional assays measuring cAMP inhibition in transfected HEK293 cells . Computational approaches include homology modeling (using templates like PDB 3UZA) and molecular docking to predict binding interactions. For example, substituents at the 5- and 6-positions of the triazine core influence selectivity between AR subtypes (A₁ vs. A₂B) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound analogs?

- Methodological Answer : Yield discrepancies often arise from variations in reagent purity, reaction scale, or workup protocols. Systematic Design of Experiments (DoE) can isolate critical factors (e.g., solvent polarity, temperature gradients). For example, a 15% yield difference in aminoguanidine-based syntheses was traced to residual moisture in reagents . Analytical techniques like HPLC-MS or in situ FTIR monitor reaction progress and intermediate stability.

Q. What strategies are recommended for the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide rational modifications:

- Electron-withdrawing groups (e.g., Cl, F) at the 5-position enhance receptor binding affinity .

- Hydrophobic substituents (e.g., aryl rings) improve membrane permeability .

Computational tools like molecular dynamics simulations predict metabolic stability, while QSAR models prioritize synthetic targets.

Q. How should experimental protocols be adapted when scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Scale-up requires addressing heat dissipation (via jacketed reactors) and mixing efficiency (high-shear stirrers). Safety protocols must manage exothermic reactions and hazardous byproducts (e.g., HCl gas). Waste containing triazine intermediates should be neutralized and disposed via certified facilities to prevent environmental contamination . Transitioning from batch to continuous flow chemistry improves reproducibility and reduces purification steps .

Properties

IUPAC Name |

5,6-diethyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQZUYWMLBVGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NC(=N1)N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.